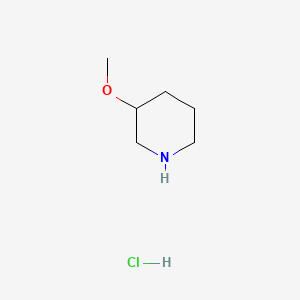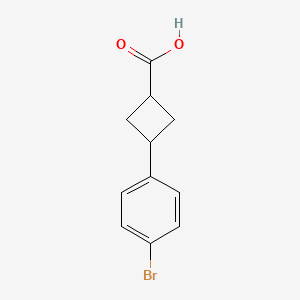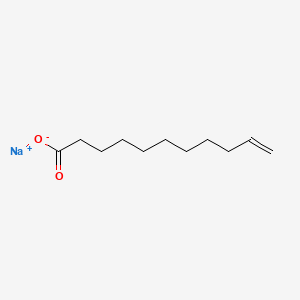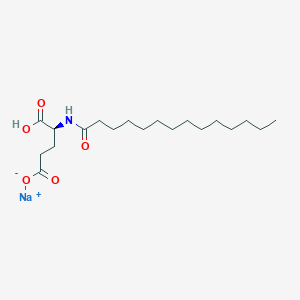
Lithium 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Lithium-Ion Battery Applications
Lithium 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide can be used in the development of polymer electrolytes for lithium-ion batteries . These electrolytes have several advantages, including easy processability, high safety, good mechanical flexibility, and low weight .
Enhancing Lithium-Metal Battery Longevity
This compound can also play a role in enhancing the longevity of lithium-metal batteries . It can help manage reactions at the lithium anode and stabilize the solid–electrolyte interphase (SEI) through strategic regulation of the electrolyte composition .
Growth Modifier in Metal Organic Chemical Vapor Deposition
Lithium 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide is used as a growth modifier chemical during metal organic chemical vapor deposition of iron from iron pentacarbonyl .
Ligand in Iridium-Catalyzed Transformations
It is used as a ligand in “one-pot” iridium-catalyzed transformation of alcohols to amides .
Designing Catalysts for Rechargeable Li–CO2 Batteries
This compound can be used in designing catalysts for rechargeable Li–CO2 batteries . It can help in achieving innovative perspectives and critical scientific challenges for the practical application of Li–CO2 batteries .
Development of Solid-State Electrolytes
Lithium 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide can be used in the development of solid-state electrolytes , a promising family of materials for the next generation of high-energy rechargeable lithium batteries .
Mechanism of Action
Mode of Action
LiPC is a highly reactive compound. It undergoes radical cation catalyzed cycloaddition with electron-rich allenes to form Diels-Alder product .
Biochemical Pathways
LiPC serves as a precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl . It is used in the iridium-catalyzed transformation of alcohols to amides . Furthermore, it acts as an electron mediator in the regeneration process of nicotinamide adenine dinucleotide .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Lithium 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide involves the reaction of 2,3,4,5,5-pentamethylcyclopenta-1,3-diene with lithium metal in anhydrous ether.", "Starting Materials": [ "2,3,4,5,5-pentamethylcyclopenta-1,3-diene", "Lithium metal", "Anhydrous ether" ], "Reaction": [ "Add lithium metal to anhydrous ether under nitrogen atmosphere", "Add 2,3,4,5,5-pentamethylcyclopenta-1,3-diene to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Filter the reaction mixture to remove excess lithium metal", "Concentrate the filtrate under reduced pressure", "Purify the resulting product by column chromatography" ] } | |
CAS RN |
51905-34-1 |
Product Name |
Lithium 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide |
Molecular Formula |
C10H15Li |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
lithium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H15.Li/c1-7-6-10(4,5)9(3)8(7)2;/h1-5H3;/q-1;+1 |
InChI Key |
WCVKNKSHPUJRHX-UHFFFAOYSA-N |
SMILES |
[Li+].CC1=[C-]C(C(=C1C)C)(C)C |
Canonical SMILES |
[Li+].CC1=[C-]C(C(=C1C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1592749.png)




![Benzenesulfonic acid, 2-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracenyl)amino]-5-methyl-, monosodium salt](/img/structure/B1592756.png)


